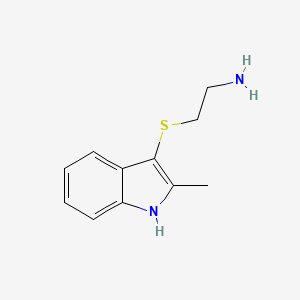
2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine
Descripción general
Descripción
2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Researchers have developed novel synthetic pathways involving indol-ethylamines, showcasing the versatility of these compounds in creating complex molecular structures. For example, Katritzky et al. (2003) demonstrated a high-yield synthesis of tetrahydropyrazino[1,2-a]indoles from a related indol-ethylamine through condensation, highlighting the efficiency and applicability of these methods in generating novel indole derivatives for further study and potential applications in medicinal chemistry (Katritzky, Verma, He, & Chandra, 2003).
Mechanistic Insights and Applications
The oxidation reactions of indole derivatives, including studies on dialkylindoles by peroxodisulfate and peroxomonosulfate anions, have provided insights into the kinetics and mechanisms that underline the chemical behavior of these compounds. Research by Carmona et al. (1995) into the oxidation mechanisms of dialkylindoles offers a deeper understanding of the reactivity and potential modifications of indole-based compounds, which is crucial for their application in synthetic chemistry and drug development (Carmona, Balón, Muñoz, Guardado, & Hidalgo, 1995).
Biological Activity Exploration
The exploration of biological activities of indole-derived compounds extends to various fields, including antimicrobial and antiviral research. Sanna et al. (2018) synthesized a series of 2-(1H-indol-3-yl)ethylthiourea derivatives and evaluated their antimicrobial and antifungal activities. This study not only showcases the potential of indole-derived compounds in combating microbial pathogens but also highlights their role in developing new therapeutic agents against infectious diseases (Sanna, Madeddu, Giliberti, Piras, Struga, Wrzosek, Kubiak-Tomaszewska, Kozioł, Savchenko, Lis, Stefanska, Tomaszewski, Skrzycki, & Szulczyk, 2018).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, such as 2-(2-methyl-1h-indol-3-ylsulfanyl)-ethylamine, have been used as biologically active compounds for the treatment of various disorders . They play a significant role in cell biology and have shown various biologically vital properties .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to changes in cellular processes . These changes can result in the treatment of various disorders, including cancer cells and microbes .
Biochemical Pathways
It is known that indole derivatives can affect various biochemical pathways, leading to their downstream effects . These effects can include the treatment of various disorders .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is known that indole derivatives can have various biologically vital properties . These properties can result in the treatment of various disorders .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, which are structurally similar to this compound, have been reported to exhibit a broad range of biological activities . They interact with various enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reaction .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature
Metabolic Pathways
The metabolic pathways involving this compound are not currently known
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known
Propiedades
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8-11(14-7-6-12)9-4-2-3-5-10(9)13-8/h2-5,13H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGILXBGYTVCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365919 | |
| Record name | 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-66-7 | |
| Record name | 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







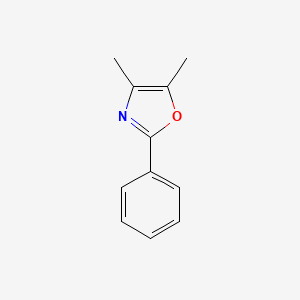

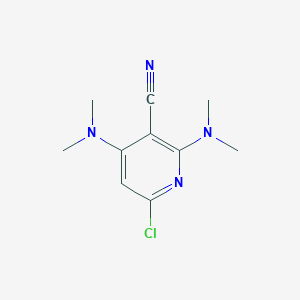


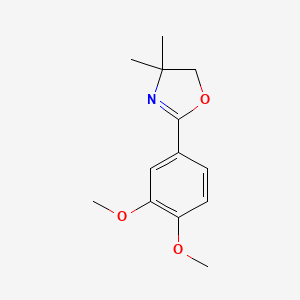

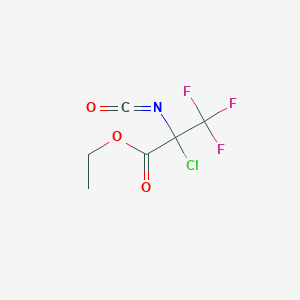
![N1-[6-(2-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621293.png)
